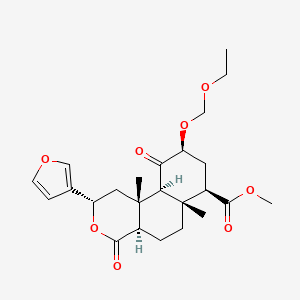

salvinorin B ethoxymethyl ether

Description

Historical Context of Salvinorin A and its Diterpenoid Analogs

Salvinorin A is a neoclerodane diterpene and the principal psychoactive component isolated from the Salvia divinorum plant. researchgate.netresearchgate.net Historically, the Mazatec people of Oaxaca, Mexico, used the plant for ceremonial and medicinal purposes. researchgate.netcedarville.edu What makes salvinorin A particularly noteworthy in pharmacology is that it is the first identified non-nitrogenous opioid receptor agonist, meaning it lacks the nitrogen atom typical of alkaloid opioids like morphine, yet it acts as a potent and highly selective KOR agonist. nih.govnih.govnih.gov

Despite its potency, salvinorin A has significant limitations for clinical and research applications. A primary drawback is its short duration of action, as it is rapidly hydrolyzed in the body by esterases into its main metabolite, salvinorin B. nih.govtranspopmed.orgnih.gov Salvinorin B has a dramatically lower affinity for the KOR, rendering it largely inactive. cedarville.eduuni-mainz.de This rapid inactivation and poor water solubility have spurred the synthesis of numerous analogs to overcome these challenges. nih.govtranspopmed.org The modification of the C-2 position on the salvinorin scaffold has been a major focus, leading to the creation of compounds with improved pharmacological profiles. researchgate.nettranspopmed.org

Rationale for Investigating Salvinorin B Ethoxymethyl Ether in Academic Settings

The investigation into this compound is a direct result of the efforts to refine the properties of salvinorin A. EOM SalB is synthesized from salvinorin B by introducing an ethoxymethyl ether group at the C-2 position. uni-mainz.denih.gov This specific modification was designed to address the metabolic instability of salvinorin A. The ether linkage in EOM SalB is more resistant to hydrolysis by plasma esterases compared to the acetate (B1210297) ester group in salvinorin A. nih.gov

The primary rationale for its study in academic settings is its enhanced pharmacological profile. Research has shown that EOM SalB exhibits increased binding affinity, greater potency, and a longer duration of action compared to its parent compound, salvinorin A. wikipedia.orgnih.gov These characteristics make it a more reliable and effective tool for in vivo studies aimed at probing the function of the KOR. wmich.edu Furthermore, some studies indicate that EOM SalB may have a more favorable side-effect profile, showing fewer sedative or anxiogenic effects in animal models compared to other KOR agonists. nih.gov

Overarching Research Questions and Academic Objectives in Salvinorin Chemistry

The broader academic pursuit in the field of salvinorin chemistry revolves around several key objectives. A central goal is the development of novel KOR ligands that could serve as templates for new therapeutics. nih.gov KOR agonists have shown preclinical potential for treating conditions such as addiction, pain, and various neurological disorders. nih.govwmich.edufrontiersin.org However, the clinical utility of many KOR agonists has been hampered by undesirable side effects, including sedation, dysphoria, and hallucinations. nih.govuky.edu

Therefore, a significant research question is whether the salvinorin scaffold can be modified to create agonists that retain therapeutic efficacy while minimizing or eliminating adverse effects. nih.gov Researchers are exploring how specific structural changes, like those in EOM SalB, influence the interaction with the KOR and its downstream signaling pathways. For instance, EOM SalB has been identified as a G-protein biased agonist, a characteristic that is often correlated with fewer KOR-mediated side effects. nih.govuky.edu The ultimate academic objective is to synthesize and characterize novel salvinorin analogs that are highly potent and selective, metabolically stable, and possess a signaling profile that translates into a safe and effective therapeutic agent. frontiersin.org

Detailed Research Findings

This compound is among the most potent and selective kappa-opioid receptor agonists known. researchgate.net It is a semi-synthetic derivative of salvinorin A, designed for enhanced potency and a longer duration of action. wikipedia.orgresearchgate.net

The modification at the C-2 position, replacing the acetate group of Salvinorin A with an ethoxymethyl ether group, leads to a significant increase in both binding affinity and potency at the KOR. nih.govnih.gov This structural change also confers greater metabolic stability. nih.gov In preclinical studies, EOM SalB has demonstrated therapeutic potential. For example, in mouse models of multiple sclerosis, it was shown to reduce disease severity and promote remyelination, an effect mediated by the KOR. nih.govuky.edu These studies also noted that EOM SalB achieved these effects with a reduced side-effect profile compared to prototypical KOR agonists like U50,488H. nih.gov

Pharmacological Data Comparison

The following table provides a comparative overview of the in vitro binding affinity (Ki) and functional potency (EC50) of Salvinorin A, its inactive metabolite Salvinorin B, and the synthetic analog this compound at the kappa-opioid receptor. Lower values indicate higher affinity and potency.

| Compound | Ki (nM) at KOR | EC50 (nM) in [35S]GTP-γ-S assay | Source |

| Salvinorin A | 7.4 ± 0.7 | 40 ± 10 | nih.gov |

| Salvinorin B | 280 | > 10,000 | cedarville.edu |

| This compound | 3.1 ± 0.4 | 0.65 ± 0.17 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O8 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

InChI |

InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |

InChI Key |

ICVTXAUKIHJDGV-WFOQEEKOSA-N |

Isomeric SMILES |

CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Canonical SMILES |

CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Synonyms |

EOM-SB cpd salvinorin B ethoxymethyl ethe |

Origin of Product |

United States |

Chemical Synthesis and Analytical Characterization Methodologies

Synthetic Pathways to Salvinorin B Ethoxymethyl Ether

The synthesis of this compound is a semi-synthetic process that begins with a naturally occurring precursor and involves specific chemical modifications.

The primary precursor for the synthesis of this compound is Salvinorin B. Salvinorin B itself is derived from Salvinorin A, a potent, naturally occurring compound isolated from the leaves of the Salvia divinorum plant. nih.govuni-mainz.de The first step in the synthetic pathway is the deacetylation of Salvinorin A at the C-2 position to produce Salvinorin B. nih.gov This transformation is crucial as the C-2 hydroxyl group of Salvinorin B serves as the reaction site for subsequent derivatization.

Historically, the deacetylation of Salvinorin A could lead to a mixture of Salvinorin B and its C8-epimer. nih.gov However, more refined and mild methods have been developed to improve the yield and stereochemical purity of Salvinorin B. One such method employs hydrogen peroxide and sodium bicarbonate in the presence of 15-crown-5 (B104581) as a sodium-selective complexing agent. nih.gov This approach has been shown to afford a nearly quantitative yield of Salvinorin B without the formation of the undesired C8-epimer, providing a high-purity precursor for the next synthetic step. nih.gov

With pure Salvinorin B available, the key synthetic step is the introduction of the ethoxymethyl ether group at the C-2 hydroxyl position. This reaction, known as ethoxymethylation, replaces the hydrolysable ester group found in Salvinorin A, which contributes to the analogue's increased metabolic stability. nih.gov

The reaction is typically carried out by dissolving Salvinorin B in a suitable solvent such as dichloromethane. uni-mainz.de Ethoxymethyl chloride (EOM-Cl) is used as the etherifying agent. uni-mainz.de The reaction is facilitated by a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), and may be catalyzed by a substance like 4-Dimethylaminopyridine (DMAP). uni-mainz.de The mixture is stirred at room temperature for an extended period, for instance, 15 hours, to ensure the reaction proceeds to completion. uni-mainz.de This specific modification at the C-2 position results in this compound, a compound noted to be more potent than its methoxymethyl ether homologue. wikipedia.orgnih.gov

| Parameter | Condition/Reagent | Purpose |

| Starting Material | Salvinorin B | Precursor with a hydroxyl group at the C-2 position. |

| Solvent | Dichloromethane (CH2Cl2) | To dissolve the reactants. |

| Reagent | Ethoxymethyl chloride (EOM-Cl) | Source of the ethoxymethyl group. |

| Base | Diisopropylethylamine (DIPEA) | To neutralize the HCl produced during the reaction. |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | To accelerate the reaction rate. |

| Reaction Time | ~15 hours | To ensure completion of the reaction. |

| Temperature | Room Temperature | Standard reaction condition. |

Table 1: Summary of Reaction Conditions for Ethoxymethylation of Salvinorin B. uni-mainz.de

Advanced Purification Methodologies for this compound

To ensure the final product is suitable for scientific research, rigorous purification is necessary to remove any unreacted starting materials, reagents, or byproducts.

Chromatography is the primary method for purifying and assessing the purity of this compound. Thin-Layer Chromatography (TLC) can be used for initial analysis of the reaction mixture. uni-mainz.de For purification and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the standard technique employed. nih.govnih.gov Research studies report achieving high purity levels, often greater than 98% or 99%, as confirmed by HPLC analysis. nih.govnih.gov This level of purity is essential for accurate pharmacological and biochemical studies.

| Technique | Application | Reported Purity |

| Thin-Layer Chromatography (TLC) | Preliminary reaction monitoring and product identification. | Rf value of 0.6 (Hexanes:Ethyl Acetate (B1210297) 1:1). uni-mainz.de |

| High-Performance Liquid Chromatography (HPLC) | Final purification and quantitative purity assessment. | >99% nih.gov or >98% nih.gov |

Table 2: Chromatographic Techniques in the Purification and Analysis of this compound.

Spectroscopic and Spectrometric Characterization Techniques

The precise chemical structure of the synthesized this compound must be unequivocally confirmed using advanced analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For salvinorin derivatives, a suite of NMR experiments is used to confirm the molecular structure, including the stereochemistry. nih.gov Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign all proton and carbon signals and confirm the connectivity of the atoms. researchgate.net

Specifically for complex stereochemical details, such as the orientation of the newly introduced group at the C-2 position, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is employed. nih.gov This technique can confirm the spatial proximity of atoms, which was used to verify the β-orientation of a methyl group at the C-2 position in a related analogue, a crucial detail for understanding the molecule's interaction with its biological targets. nih.gov The collective data from these spectroscopic methods provide definitive proof of the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. This method provides precise mass-to-charge ratio (m/z) data, confirming the compound's identity and offering insights into its fragmentation pathways under ionization.

The molecular formula for this compound is C₂₄H₃₂O₈, corresponding to a formula weight of 448.51 g/mol caymanchem.comcaymanchem.com. In mass spectrometric analysis, a common observation for this molecule is the deprotonated species [M-H]⁻, which has been reported at an m/z of 446.9 caymanchem.com. While detailed public-domain data on the specific fragmentation pattern of this compound is limited, analysis of related compounds like salvinorin A suggests that significant fragmentation occurs under typical electron ionization conditions researchgate.net. This fragmentation would provide a characteristic "fingerprint" for the molecule, useful for its unambiguous identification in various matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely employed for the separation and identification of salvinorin analogs nih.govwaters.com.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₃₂O₈ | caymanchem.comcaymanchem.com |

| Formula Weight | 448.51 g/mol | caymanchem.comcaymanchem.com |

| Observed Mass (M-H)⁻ | 446.9 m/z | caymanchem.com |

| Fragmentation Pattern | Specific data not publicly available | N/A |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Purity and Concentration Assessments

Ultraviolet-Visible (UV/Vis) spectroscopy is a valuable tool for the quantitative analysis and purity assessment of compounds containing chromophores. The furan (B31954) ring within the structure of this compound is the primary chromophore that absorbs light in the UV region.

While a specific UV/Vis absorption spectrum for this compound is not widely published, data from the parent compound, salvinorin A, can provide some context. For instance, HPLC methods for the analysis of salvinorin A utilize UV detection at wavelengths around 208 nm nih.gov. This suggests that this compound likely exhibits significant absorbance in the lower UV range.

High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of this compound. In this technique, the compound is separated from any impurities on a chromatography column, and the UV absorbance of the eluate is monitored. The area under the peak corresponding to this compound is proportional to its concentration, allowing for accurate purity determination. For example, the purity of synthesized batches of this compound has been reported to be greater than 99% as determined by HPLC nih.gov. Such methods can be validated to be accurate, precise, and linear over a specific concentration range nih.gov.

| Analytical Method | Parameter | Finding/Value | Source |

|---|---|---|---|

| HPLC-UV | Detection Wavelength (for Salvinorin A) | 208 nm | nih.gov |

| Reported Purity | >99% | nih.gov | |

| UV/Vis Spectroscopy | Absorption Maximum (λmax) | Specific data not publicly available | N/A |

| Application | Purity and concentration assessment | nih.gov |

Pharmacological Investigations at Kappa Opioid Receptors Kor

KOR Binding Affinity and Functional Potency Assessments

The initial pharmacological characterization of salvinorin B ethoxymethyl ether involves determining its binding affinity for the KOR and its ability to activate the receptor.

Radioligand Binding Assays for Receptor Affinity (K_i values)

Radioligand binding assays have established that this compound possesses a high affinity for the KOR. In these assays, it effectively displaces radiolabeled ligands, indicating a strong interaction with the receptor. One study reported a K_i value of 3.1 nM. nih.gov Another study found that replacing the acetoxy group at the C-2 position with an ethoxymethyl ether group increased the binding affinity for the KOR. nih.govfrontiersin.org

Table 1: KOR Binding Affinity of this compound

| Compound | K_i (nM) |

|---|---|

| This compound | 3.1 nih.gov |

| Salvinorin A | 7.4 nih.gov |

| U50,488H | Not specified in the provided context |

In Vitro Functional Assays for Agonist Potency and Efficacy (EC_50 values)

Functional assays, such as the [³⁵S]GTP-γ-S binding assay, have demonstrated that this compound is a potent full agonist at the KOR. nih.gov It has been shown to be approximately 60 times more potent than its parent compound, salvinorin A. nih.gov In cellular assays measuring G-protein signaling through inhibition of forskolin-induced cAMP accumulation and β-arrestin recruitment, this compound was more potent than both salvinorin A and the standard KOR agonist U50,488. nih.gov

Table 2: In Vitro Functional Potency of this compound at the KOR

| Assay | EC_50 (nM) |

|---|---|

| [³⁵S]GTP-γ-S | 0.65 nih.gov |

| cAMP Inhibition | More potent than Salvinorin A and U50,488 nih.gov |

| β-arrestin Recruitment | More potent than Salvinorin A and U50,488 nih.gov |

Comparative Pharmacological Profiles with Reference KOR Agonists (e.g., Salvinorin A and U50,488H)

When compared to salvinorin A, this compound exhibits increased binding affinity and significantly greater potency at the KOR. nih.govnih.govfrontiersin.org This enhanced potency is a key feature of this semi-synthetic analog. nih.gov The substitution at the C-2 position is credited with this improvement. nih.govfrontiersin.org

Compared to the prototypical synthetic KOR agonist U50,488H, this compound also demonstrates superior potency in functional assays. nih.gov While both are KOR agonists, the unique non-nitrogenous structure of the salvinorin scaffold sets it apart from traditional agonists like U50,488H. nih.gov

Table 3: Comparative Pharmacological Data

| Compound | KOR K_i (nM) | KOR EC_50 (nM) |

|---|---|---|

| This compound | 3.1 nih.gov | 0.65 nih.gov |

| Salvinorin A | 7.4 nih.gov | 40 nih.gov |

| U50,488H | Not specified in the provided context | Less potent than this compound nih.gov |

Receptor Selectivity and Off-Target Profiling

A critical aspect of a drug candidate's profile is its selectivity for the intended target receptor over other receptors to minimize potential side effects.

Opioid Receptor Subtype Selectivity (μ-, δ-, κ-Opioid Receptors)

Salvinorin A, the parent compound of this compound, is known to be a potent and selective KOR agonist with no significant affinity for the μ- and δ-opioid receptors. nih.gov Derivatives of salvinorin B, including the methoxymethyl ether analog, have also demonstrated high selectivity for the KOR, with K_i values for μ- and δ-opioid receptors being greater than 1000 nM. nih.gov It is expected that this compound maintains this high selectivity for the KOR over other opioid receptor subtypes. chemrxiv.org

Assessment of Interactions with Non-Opioid Receptors, Transporters, and Ion Channels

Salvinorin A has been screened against a wide panel of G protein-coupled receptors, transporters, and ion channels and was found to be highly selective for the KOR. nih.gov While specific broad-panel screening data for this compound is not detailed in the provided search results, its structural similarity to salvinorin A and other selective C-2 modified analogs suggests a favorable off-target profile. nih.govresearchgate.net

Elucidation of KOR Signal Transduction Mechanisms

This compound (EOM-Sal B) has been a subject of significant pharmacological investigation to understand its interaction with the kappa-opioid receptor (KOR) and the subsequent intracellular signaling cascades it initiates. As a potent derivative of Salvinorin A, its unique signaling profile provides valuable insights into the complexities of KOR pharmacology.

G-Protein Coupling and Downstream Signaling Investigations (e.g., Adenylyl Cyclase Inhibition, cAMP)

Activation of the kappa-opioid receptor by an agonist, such as this compound, typically initiates signaling through the Gi/o family of G-proteins. iiab.meresearchgate.net This engagement leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of cyclic AMP (cAMP) from ATP. iiab.meresearchgate.net The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors like protein kinase A (PKA), thereby influencing various cellular functions.

Studies on KOR agonists demonstrate that this G-protein-mediated pathway is fundamental to many of their physiological effects. researchgate.net The potency of a KOR agonist is often determined in vitro by its ability to stimulate the binding of GTPγS (a non-hydrolyzable analog of GTP) to the Gα subunit of the G-protein, which is a direct measure of G-protein activation. While specific GTPγS binding data for EOM-Sal B is not detailed in the provided results, its classification as a potent KOR agonist implies efficient coupling to G-proteins. nih.govnih.gov The evaluation of KOR agonists frequently involves assays that measure changes in cAMP levels to quantify the functional consequence of G-protein activation. researchgate.net

Biased Agonism and β-Arrestin Recruitment Studies

The concept of biased agonism, or functional selectivity, has become central to understanding the pharmacology of KOR ligands like this compound. This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).

Upon agonist binding, the activated KOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization, internalization, and the initiation of a separate wave of G-protein-independent signaling.

Interestingly, research into the signaling bias of EOM-Sal B has yielded apparently conflicting results, which may depend on the species of the receptor being studied. One study identified EOM-Sal B as a β-arrestin-biased agonist at the mouse kappa-opioid receptor (mKOR). grafiati.com In this context, it was compared to Salvinorin B methoxymethyl ether (MOM-Sal B), which was found to be G-protein-biased at the same receptor. grafiati.com Conversely, other sources have described EOM-Sal B as exhibiting biased agonism in favor of the G-protein pathway over β-arrestin-2 recruitment. scribd.com This discrepancy highlights the complexity of biased agonism, which can be influenced by the specific experimental system and assays employed.

Table 1: Reported Functional Bias of Salvinorin Derivatives at the Mouse Kappa-Opioid Receptor (mKOR)

| Compound | Reported Bias at mKOR | Reference |

|---|---|---|

| This compound (EOM-Sal B) | β-arrestin-biased | grafiati.com |

| Salvinorin B methoxymethyl ether (MOM-Sal B) | G-protein-biased | grafiati.com |

| U50,488H | β-arrestin-biased |

This table is generated based on available data and is for informational purposes only.

Differentiating Signaling Pathways and Their Functional Bias

The differentiation between G-protein-dependent and β-arrestin-dependent signaling pathways is of significant therapeutic interest. It is hypothesized that the canonical G-protein pathway is primarily responsible for the desired analgesic effects of KOR agonists. researchgate.net In contrast, the β-arrestin pathway is often linked to the undesirable side effects associated with KOR activation, such as dysphoria and aversion. iiab.me

Therefore, developing G-protein-biased KOR agonists, which minimally engage the β-arrestin pathway, is a major goal in modern pharmacology. researchgate.netacs.org Such compounds could potentially offer the therapeutic benefits of KOR activation without the limiting adverse effects. The characterization of ligands like EOM-Sal B is crucial in this endeavor. If EOM-Sal B is indeed β-arrestin-biased at certain receptors, as some studies suggest, it could serve as a valuable research tool to probe the specific physiological roles of the β-arrestin pathway. Conversely, if it proves to be G-protein biased under other conditions, it could represent a lead compound for developing improved therapeutics. scribd.com The conflicting reports on its bias underscore the need for further research to fully delineate its signaling properties across different species and tissues. grafiati.comscribd.com

Structure Activity Relationship Sar Elucidations

Stereochemical and Substituent Effects at the C-2 Position of Salvinorin B Ethoxymethyl Ether

The C-2 position of the salvinorin scaffold is a critical pharmacophore for interaction with the kappa-opioid receptor. frontiersin.org The parent compound, Salvinorin A, possesses an acetate (B1210297) group at this position which is rapidly hydrolyzed by esterases in the body, leading to the inactive metabolite Salvinorin B and a short duration of action. nih.gov The strategic replacement of this labile ester with an ethoxymethyl ether moiety in EOM-SalB is a key modification that circumvents this metabolic instability. nih.gov This substitution of the functional group at the carbon-2 position results in a compound with not only improved metabolic stability but also enhanced binding affinity and potency. nih.gov

Research into related Salvinorin B alkoxymethyl ethers has shown that the nature of the substituent at the C-2 position is highly specific. While the ethoxymethyl ether confers optimal activity, further enlargement of the alkoxy group, alkylation of the acetal (B89532) carbon, or the introduction of different heteroatoms have all been shown to reduce the compound's activity. nih.gov This indicates a finely tuned steric and electronic requirement within the KOR binding pocket for the C-2 substituent.

Influence of the Ethoxymethyl Moiety on KOR Recognition and Activation

The introduction of the ethoxymethyl group at the C-2 position profoundly enhances the molecule's interaction with the KOR. EOM-SalB is a full KOR agonist with significantly increased binding affinity and potency compared to Salvinorin A. nih.govnih.gov In vitro studies have quantified this improvement, highlighting its status as one of the most potent and selective KOR agonists discovered to date. nih.gov

Beyond simple affinity and potency, the ethoxymethyl moiety imparts a biased signaling profile. EOM-SalB is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin recruitment pathway. nih.govresearchgate.netuky.edunih.govfrontiersin.org This is a significant finding, as G-protein biased agonism is often associated with a reduction in the adverse side effects typically linked to KOR activation, such as dysphoria and sedation. nih.govresearchgate.netuky.edunih.gov The ethoxymethyl substituent appears to be optimal for affinity and potency, as studies have shown that further extension or branching of this alkyl chain leads to a decrease in affinity. amazonaws.com

Conformational Analysis in the Context of Receptor Binding (e.g., Classic Anomeric Conformation)

The high potency of Salvinorin B alkoxymethyl ethers like EOM-SalB can be partially explained by their specific conformational properties. nih.govharvard.edu X-ray crystallography studies of the closely related and highly potent methoxymethyl ether of Salvinorin B (MOM-SalB) revealed that the alkoxymethyl group adopts a "classic anomeric" conformation, specifically a gauche-gauche arrangement. nih.govharvard.eduresearchgate.netharvard.edu This conformation results in a surprising "counter-intuitive isosterism," where the terminal carbon and oxygen atoms of the MOM group can spatially overlap with the corresponding atoms of the acetate group in Salvinorin A, despite the presence of an additional bond. amazonaws.comnih.govresearchgate.netharvard.eduharvard.edu

This specific helical conformation is strongly favored in alkoxymethyl ethers but is not observed in less potent derivatives like substituted acetals or the tetrahydropyranyl (THP) ether. nih.govharvard.eduresearchgate.netharvard.eduharvard.edu The weaker conformational preferences of the THP ether and its consequently poorer overlap with the Salvinorin A acetate binding pose may account for its lower potency. nih.govharvard.edu For high-affinity ligands, the conformation observed in the solid-state crystal is often considered to be a close approximation of the bioactive conformation when bound to the receptor. harvard.edu This conformational rigidity and pre-organization for binding likely contribute significantly to the high affinity of EOM-SalB.

Comparative SAR with Related Salvinorin B Alkoxymethyl Ethers (e.g., Methoxymethyl Ether of Salvinorin B)

Comparing EOM-SalB to other C-2 modified analogs further clarifies the specific structural requirements for optimal KOR activity. The methoxymethyl ether of Salvinorin B (MOM-SalB) is itself a highly potent and selective KOR agonist, significantly more potent than Salvinorin A. nih.govharvard.eduwikipedia.org However, EOM-SalB, the ethoxymethyl homolog, is even more potent and selective. amazonaws.comwikipedia.org It has been reported that MOM-SalB is approximately half as potent as EOM-SalB. wikipedia.org This suggests that the ethoxy group provides a more optimal interaction within the KOR binding pocket than the methoxy (B1213986) group.

Conversely, increasing the size of the ether substituent, as seen in the β-tetrahydropyran Salvinorin B (β-THP Sal B), leads to a decrease in potency compared to EOM-SalB. nih.gov While still a full agonist, its binding affinity and efficacy are lower. nih.gov This trend, where activity peaks with the ethoxymethyl group and diminishes with either smaller (methyl) or larger/bulkier (THP, other alkyls) substituents, underscores the precise fit required at the C-2 position. nih.govamazonaws.com

The following table provides a comparative overview of the in vitro activity of EOM-SalB and related compounds at the kappa-opioid receptor.

| Compound | Modification at C-2 | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC50, nM) |

|---|---|---|---|

| Salvinorin A | Acetate | 7.4 ± 0.7 | 40 ± 10 |

| Salvinorin B | Hydroxyl | >10,000 | >10,000 |

| Salvinorin B methoxymethyl ether (MOM-SalB) | Methoxymethyl ether | 0.60 | ~0.40 |

| This compound (EOM-SalB) | Ethoxymethyl ether | 3.1 ± 0.4 | 0.65 ± 0.17 |

| β-tetrahydropyran Salvinorin B (β-THP Sal B) | β-tetrahydropyran | 6.2 ± 0.4 | 60 ± 6 |

Data compiled from multiple sources. frontiersin.orgnih.govwikipedia.org Note that assay conditions can vary between studies, leading to slight differences in reported values.

Contributions to Novel Ligand Design Principles in KOR Agonism

The study of this compound and its analogs has significantly advanced the principles of KOR ligand design. A primary contribution is the validation of replacing a metabolically weak point—the C-2 acetate of Salvinorin A—with a stable ether linkage to dramatically improve pharmacokinetic properties like duration of action while simultaneously enhancing potency. nih.govwikipedia.org

Furthermore, the elucidation of the 'classic anomeric' conformation as a key determinant of high affinity provides a powerful structural hypothesis for the rational design of new, conformationally constrained agonists. nih.govharvard.edu This principle moves beyond simple substituent effects to consider the three-dimensional shape required for optimal receptor engagement.

Perhaps most importantly, the discovery that EOM-SalB is a G-protein biased agonist exemplifies a modern and highly sought-after principle in drug design: functional selectivity. nih.gov By creating ligands that preferentially activate therapeutic signaling pathways (G-protein) over those associated with side effects (β-arrestin), it is possible to develop safer and more tolerable medicines. EOM-SalB serves as a key example of a non-nitrogenous, potent, and biased KOR agonist, expanding the chemical diversity of compounds that can be explored for therapeutic benefit and providing a valuable tool for probing the complex biology of the kappa-opioid receptor. nih.govnih.gov

Molecular Modeling and Computational Chemistry Investigations

Ligand-Receptor Docking Simulations with KOR Models

Ligand-receptor docking simulations have been crucial in predicting and analyzing the binding mode of salvinorin B ethoxymethyl ether within the KOR. While specific docking studies solely focused on this ether are not extensively detailed in publicly available literature, the binding mode of its parent compound, Salvinorin A, has been a subject of significant investigation and provides a foundational understanding. mdpi.comnih.gov

Docking studies of Salvinorin A into the active-state KOR crystal structure reveal that it binds in a vertical orientation within the receptor's binding pocket, positioned above the traditional morphinan (B1239233) binding site. mdpi.com The furan (B31954) moiety of Salvinorin A points towards the intracellular core of the receptor, while the C2 and C4 substituents are oriented towards the extracellular loop 2 (ECL2). mdpi.com

For this compound, the C2 ethoxymethyl ether group is a key determinant of its enhanced potency. nih.gov Docking simulations of similar alkoxymethyl ether derivatives suggest that the oxygen atoms of this ether group can form hydrogen bonds with key residues in the binding pocket, such as tyrosine residues. harvard.edu The ethyl group, in turn, can engage in hydrophobic interactions, further stabilizing the ligand-receptor complex. harvard.edu This extended interaction network, not present in Salvinorin A or its inactive metabolite Salvinorin B, likely accounts for the increased binding affinity of this compound. harvard.eduresearchgate.net

The "classic anomeric" conformation of the alkoxymethyl ether is believed to be optimal for binding. harvard.eduresearchgate.net This specific spatial arrangement allows for a favorable overlap with the receptor's binding site, a feature that is less pronounced in less potent derivatives like the tetrahydropyranyl ether of Salvinorin B. harvard.eduresearchgate.net

Molecular Dynamics Simulations of Ligand-Induced Receptor Conformations

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between this compound and the KOR, going beyond the static picture provided by docking studies. While specific MD simulation studies exclusively on this ether are not widely published, the principles derived from simulations of Salvinorin A and other analogs are highly relevant.

MD simulations of the Salvinorin A-KOR complex have been used to assess the stability of the docked binding pose and to identify key dynamic interactions. nih.gov These simulations have confirmed the importance of interactions with specific residues and have highlighted the role of water molecules in mediating ligand-receptor contacts. unibo.it

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. For the salvinorin class of compounds, extensive Structure-Activity Relationship (SAR) studies have been conducted, providing a rich dataset for the derivation of QSAR models. olemiss.edunih.gov

The development of this compound itself is a direct outcome of SAR studies. The initial finding that the C2 acetate (B1210297) of Salvinorin A is labile and leads to the inactive metabolite Salvinorin B prompted the exploration of more stable ether linkages at this position. mdpi.com The SAR for C2-substituted Salvinorin A analogs can be summarized as follows:

| Modification at C2 | Impact on KOR Affinity and Potency |

| Acetate (Salvinorin A) | Potent agonist, but metabolically labile. mdpi.com |

| Hydroxyl (Salvinorin B) | Inactive or very weak activity. mdpi.com |

| Alkoxymethyl ethers | Increased potency and metabolic stability. nih.govwikipedia.org |

| Bulky substituents | Generally reduced KOR affinity. nih.gov |

A formal QSAR model for salvinorin analogs would mathematically describe the relationship between physicochemical properties (e.g., size, hydrophobicity, electronic properties) of the C2 substituent and the resulting KOR binding affinity or functional activity. For this compound, the key descriptors in such a model would likely include parameters related to the size and conformational flexibility of the ethoxymethyl group, as well as its hydrogen bonding capacity.

Pharmacophore Development and Optimization

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For KOR agonists based on the salvinorin scaffold, a pharmacophore model would include key features such as hydrogen bond donors and acceptors, hydrophobic regions, and the specific spatial relationship between them.

Based on the binding mode of Salvinorin A and its analogs, a pharmacophore for KOR agonism would likely include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the lactone ring.

A hydrophobic feature corresponding to the furan ring.

A hydrogen bond acceptor feature corresponding to the oxygen atoms of the C2 ethoxymethyl ether group.

A hydrophobic feature corresponding to the ethyl group of the C2 substituent.

The development of this compound can be seen as an optimization of the initial Salvinorin A pharmacophore. By replacing the metabolically vulnerable acetate group with a stable and potent ethoxymethyl ether, the pharmacophore was refined to enhance both affinity and duration of action. wikipedia.org Virtual screening campaigns based on such pharmacophore models have been employed to discover novel, non-basic KOR agonists, demonstrating the predictive power of this computational approach. fu-berlin.de

Structure-Based Drug Design Strategies for KOR Ligands

The elucidation of the crystal structure of the KOR has been a landmark achievement, paving the way for structure-based drug design (SBDD) of novel ligands. SBDD strategies leverage the three-dimensional structure of the receptor to design molecules that fit precisely into the binding site and elicit a desired pharmacological response.

For the salvinorin scaffold, SBDD efforts are focused on several key areas:

Improving Potency and Selectivity: By analyzing the interactions of this compound with the KOR, medicinal chemists can design new analogs with modified substituents that form even more favorable interactions with the receptor, potentially leading to even higher potency and selectivity.

Modulating Functional Bias: Understanding the structural basis of the G-protein bias of this compound is a major goal. nih.gov SBDD can be used to design new analogs that fine-tune this bias, potentially leading to therapeutics with an even better side-effect profile. This could involve designing ligands that stabilize specific active conformations of the KOR that preferentially couple to the G-protein signaling pathway over the β-arrestin pathway.

Exploring Novel Scaffolds: The unique, non-nitrogenous structure of the salvinorin chemotype makes it an excellent starting point for the design of entirely new classes of KOR ligands. nih.gov Computational methods can be used to design and evaluate novel scaffolds that mimic the key pharmacophoric features of this compound.

The synthesis of various analogs and the evaluation of their activity provide crucial feedback for refining the computational models, creating a synergistic cycle of design, synthesis, and testing that drives the development of improved KOR ligands. olemiss.edu

Preclinical Pharmacokinetic and Metabolic Stability Research Non Human in Vivo and in Vitro

In Vitro Metabolic Stability Assessments (e.g., Liver Microsome Studies)

In vitro studies have been crucial in elucidating the metabolic fate of salvinorin B ethoxymethyl ether, particularly when compared to its parent compound, salvinorin A. The primary metabolic vulnerability of salvinorin A is the rapid hydrolysis of its C2-acetate group by esterase enzymes, which are abundant in plasma and liver tissue, to form the significantly less potent metabolite, salvinorin B. nih.govtandfonline.com

This compound was specifically designed to overcome this metabolic instability. By replacing the labile ester linkage at the C2 position with a more robust ether bond, the molecule demonstrates significantly enhanced resistance to metabolic degradation. tandfonline.comnih.gov Studies confirm that EOM-Sal B exhibits greater metabolic stability than salvinorin A. nih.govnih.govresearchgate.net While salvinorin A is readily converted to salvinorin B in the presence of liver homogenates and their subfractions (microsomes, mitochondria, cytosol), the ether linkage in EOM-Sal B is not susceptible to this rapid hydrolysis. tandfonline.com This inherent stability is a key factor contributing to its improved pharmacokinetic profile.

Comparative Metabolic Profiles and Half-Life Determination

The metabolic profiles of this compound and salvinorin A are markedly different, a direct consequence of the structural modification at the C2 position.

Salvinorin A: Undergoes rapid and extensive metabolism, primarily through hydrolysis of the C2 acetate (B1210297) ester, yielding salvinorin B as the main, inactive metabolite. nih.govtandfonline.comresearchgate.net This conversion is a primary reason for its short duration of action in vivo. nih.gov

This compound (EOM-Sal B): Is resistant to the rapid hydrolysis that inactivates salvinorin A. nih.govresearchgate.net Plasma analysis from preclinical studies confirmed that EOM-Sal B possesses greater metabolic stability compared to salvinorin A. nih.gov

While specific in vitro half-life values from liver microsome studies are not detailed in the reviewed literature, the qualitative difference is clear. The metabolic pathway of salvinorin A to salvinorin B is well-established, whereas EOM-Sal B remains largely intact under similar conditions, suggesting a significantly longer metabolic half-life. nih.govtandfonline.com

Table 1: Comparative Metabolic Features

| Compound | Primary Metabolic Pathway | Primary Metabolite | Metabolic Stability |

|---|---|---|---|

| Salvinorin A | Hydrolysis of C2-acetate ester nih.govtandfonline.com | Salvinorin B (less potent) nih.gov | Low (rapidly metabolized) nih.gov |

| This compound | Resistant to hydrolysis due to C2-ether bond tandfonline.comnih.gov | Not specified; more resistant to metabolism | High (greater than Salvinorin A) nih.govresearchgate.net |

Brain Pharmacokinetic Analysis in Animal Models (e.g., Entry, Distribution, Efflux)

Studies using positron emission tomography (PET) in baboons have shown that, following intravenous administration, this compound exhibits brain kinetics that are very similar to salvinorin A and salvinorin B. nih.gov All three compounds demonstrate rapid entry into and rapid clearance from the brain. nih.gov This finding suggests that metabolic breakdown is not the only factor governing the brief brain residency time of these compounds when they are introduced directly into the systemic circulation in a way that leads to high initial concentrations. researchgate.net

However, the route of administration significantly impacts the brain pharmacokinetic profile. In rodent models, following intraperitoneal (i.p.) administration—a route that involves slower absorption—whole-brain concentrations of EOM-Sal B were observed to decline more slowly than those of salvinorin A. researchgate.net This indicates that when the compound is absorbed more gradually, its enhanced metabolic stability allows for more sustained levels in the central nervous system. nih.gov Salvinorin A was found to be widely distributed throughout both cortical and subcortical brain regions, with the highest initial concentrations in the cerebellum, and preliminary studies suggest similar kinetics for EOM-Sal B.

Table 2: Brain Pharmacokinetics in Animal Models

| Compound | Animal Model | Administration Route | Brain Entry & Efflux |

|---|---|---|---|

| This compound | Baboon | Intravenous (IV) | Rapid entry and rapid clearance nih.gov |

| This compound | Rodent | Intraperitoneal (IP) | Slower decline in brain concentration compared to Salvinorin A researchgate.net |

| Salvinorin A | Baboon | Intravenous (IV) | Rapid entry and rapid clearance nih.gov |

Investigations into Factors Governing Duration of Action in Preclinical Models

The prolonged duration of action of this compound compared to salvinorin A is a key characteristic observed in preclinical models. wikipedia.orgnih.gov This is not governed by a single factor, but rather a combination of its physicochemical and metabolic properties.

The primary factor is its enhanced metabolic stability. By preventing the rapid hydrolysis to the less potent salvinorin B, EOM-Sal B can circulate in its active form for a longer period. nih.govnih.gov This stability is particularly impactful when the drug is administered via routes that lead to slow absorption, such as intraperitoneal injection. nih.gov This allows the inherent stability to translate into a prolonged pharmacological effect, as demonstrated in rat drug discrimination studies where EOM-Sal B was discriminated at longer post-injection intervals than salvinorin A. nih.gov

Preclinical Functional and Mechanistic Investigations in Disease Models Non Human Studies

Neuroprotective and Remyelinating Potentials in Demyelinating Conditions

Salvinorin B ethoxymethyl ether (EOM SalB), a semi-synthetic analog of Salvinorin A, has been investigated for its therapeutic potential in preclinical models of demyelinating diseases like multiple sclerosis. nih.govresearchgate.netnih.gov These studies highlight its function as a G-protein biased kappa-opioid receptor (KOR) agonist, a characteristic that is often associated with a reduced side-effect profile compared to traditional KOR agonists. nih.govresearchgate.netnih.gov

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. In this model, treatment with EOM SalB has been shown to be highly effective. nih.govwgtn.ac.nz Studies demonstrate that therapeutic administration of EOM SalB significantly reduces the severity of the disease in mice. researchgate.netnih.gov When compared to the prototypical KOR agonist U50,488, EOM SalB enabled a greater number of animals to enter recovery and did so more effectively. nih.govresearchgate.net This therapeutic effect was confirmed to be mediated by the kappa-opioid receptor, as the benefits were reversed when co-administered with a KOR antagonist. nih.gov

Table 1: Efficacy of EOM SalB in EAE Mouse Model

| Treatment Group | Outcome | Finding | Citation |

| EOM SalB | Disease Severity | Effectively decreased disease score in a KOR-dependent manner. | nih.govresearchgate.netwgtn.ac.nz |

| EOM SalB vs. U50,488 | Functional Recovery | Led to a greater number of animals in recovery compared to U50,488 treatment. | nih.govresearchgate.netnih.gov |

| EOM SalB | Myelin Levels | Treatment increased the levels of myelin staining, indicating enhanced remyelination. | nih.gov |

The potential of EOM SalB to promote the repair of the myelin sheath has been explored in the cuprizone-induced demyelination model. nih.govnih.gov In this model, which mimics demyelination by inducing oligodendrocyte death, EOM SalB administration led to significant improvements in remyelination. researchgate.net Specifically, treatment resulted in an increased number of mature oligodendrocytes, the cells responsible for producing myelin in the central nervous system. nih.govwgtn.ac.nzuky.edu Consequently, there was an observed increase in the number of myelinated axons and greater myelin thickness in the corpus callosum of treated mice. researchgate.netnih.govwgtn.ac.nz These findings suggest that EOM SalB actively promotes the differentiation of oligodendrocyte precursor cells into mature, myelinating oligodendrocytes. wgtn.ac.nz

Table 2: Effect of EOM SalB on Myelination in Cuprizone-Induced Demyelination Model

| Parameter Measured | Effect of EOM SalB Treatment | Citation |

| Mature Oligodendrocytes | Significant increase in number. | researchgate.netnih.govwgtn.ac.nz |

| Myelinated Axons | Significant increase in number. | researchgate.netnih.govwgtn.ac.nz |

| Myelin Thickness | Significant increase in the corpus callosum. | researchgate.netnih.govwgtn.ac.nz |

In addition to its remyelinating effects, EOM SalB has demonstrated immunomodulatory properties in the EAE model. nih.gov Treatment with EOM SalB led to a decrease in the infiltration of immune cells into the central nervous system. researchgate.netnih.govuky.edu Specifically, a reduction in myelin-specific inflammatory T-cells, including IFNγ+CD4+, CD8+ T cells, and IL-17A+CD4+ T cells, was observed. nih.gov This suggests that EOM SalB helps to create a more favorable regulatory environment by shifting the balance away from a pro-inflammatory Th1 and Th17 cytokine response. nih.gov

Investigation of KOR-Mediated Behavioral Phenotypes in Rodents

The behavioral effects of EOM SalB have been characterized in rodents to understand its in-vivo activity and compare it to its parent compound, Salvinorin A, and other KOR agonists.

Drug discrimination studies are used to assess the interoceptive (internal) stimulus effects of a compound. In these paradigms, animals are trained to recognize the effects of a specific drug. nih.gov In studies using male Sprague-Dawley rats trained to discriminate Salvinorin A from a vehicle, EOM SalB was found to fully substitute for Salvinorin A. nih.govresearchgate.netcaymanchem.com This indicates that EOM SalB produces similar discriminative stimulus effects to Salvinorin A, which are mediated by the kappa-opioid receptor. nih.govresearchgate.net Furthermore, EOM SalB was discriminated at longer post-injection intervals than Salvinorin A, suggesting a longer duration of action. nih.gov

When compared to Salvinorin A, EOM SalB has demonstrated greater potency in vivo. nih.gov It is also more potent than its methoxymethyl ether homolog (MOM-Sal B). wikipedia.org In behavioral pharmacology studies, EOM SalB has shown a favorable profile with minimal side effects commonly associated with other KOR agonists. nih.govnih.gov For instance, it did not induce sedation in spontaneous locomotor activity tests, anxiogenic behavior in the elevated plus-maze, or depressive-like effects in the forced swim test in rats. nih.govnih.gov Another study found that EOM SalB did not produce aversive effects in a conditioned place aversion paradigm at a dose that was effective in reducing cocaine-seeking behavior. mdpi.com

Table 3: Comparative Behavioral Profile of this compound (EOM SalB)

| Behavioral Test | Compound(s) | Finding | Citation |

| Stimulus Generalization | EOM SalB, Salvinorin A | EOM SalB fully substituted for Salvinorin A in rats. | nih.govresearchgate.netcaymanchem.com |

| Potency | EOM SalB, Salvinorin A | EOM SalB displayed greater potency than Salvinorin A. | nih.gov |

| Spontaneous Locomotor Activity | EOM SalB | No sedation observed. | nih.govnih.gov |

| Elevated Plus Maze | EOM SalB | No anxiogenic behavior observed. | nih.govnih.gov |

| Conditioned Place Aversion | EOM SalB | No aversive effects observed at an effective dose. | nih.govmdpi.com |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| This compound | 2-ethoxymethyl ether salvinorin B |

| EOM SalB | 2-ethoxymethyl ether salvinorin B |

| Salvinorin A | (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate |

| U50,488 | trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide |

| MOM-Sal B | Salvinorin B methoxymethyl ether |

| nor-BNI | norbinaltorphimine |

Broader Implications for Receptor Pharmacology in Central Nervous System Disorders

The study of this compound (EOM-Sal B) and its interactions with the kappa-opioid receptor (KOR) carries significant implications for the broader field of receptor pharmacology, particularly in the context of developing treatments for Central Nervous System (CNS) disorders. The unique properties of this compound highlight a path forward for designing safer and more effective medications that target the KOR system, which is widely expressed throughout the CNS and modulates a variety of physiological processes including mood, pain, reward, and inflammation. nih.govfrontiersin.org

Traditionally, the therapeutic potential of KOR agonists has been marred by a range of adverse side effects, such as dysphoria, sedation, aversion, and hallucinations, which have largely prevented their clinical application. nih.govnih.govnih.gov Compounds like U50,488, a classic KOR agonist, have shown efficacy in preclinical models but are unsuitable for human use due to these effects. nih.govfrontiersin.org This has created a significant challenge in harnessing the therapeutic benefits of KOR activation.

Salvinorin A, a naturally occurring, non-nitrogenous KOR agonist, presented a unique structural scaffold for drug development. nih.gov Although it demonstrated anti-addiction properties in preclinical studies, its utility is limited by a very short duration of action in vivo, as it is rapidly metabolized to the inactive compound, salvinorin B. nih.govmdpi.comfrontiersin.org The development of this compound was a direct attempt to address these limitations. By modifying the C-2 position of the salvinorin skeleton, researchers created a molecule with enhanced metabolic stability, leading to a longer duration of action and increased potency at the KOR compared to its parent compound, salvinorin A. nih.govwikipedia.orgwmich.edu

A key finding with significant implications for receptor pharmacology is the discovery that this compound acts as a G-protein biased agonist. nih.govnih.govresearchgate.net KORs, like many G-protein coupled receptors (GPCRs), can signal through two primary pathways: the G-protein pathway and the β-arrestin pathway. There is growing evidence that the therapeutic effects of KOR agonists, such as analgesia, are mediated through G-protein signaling, while the undesirable side effects are linked to the β-arrestin pathway. nih.govnih.govfrontiersin.org this compound preferentially activates the G-protein pathway, which is consistent with its improved side-effect profile observed in preclinical studies. nih.gov For instance, research in rats has shown that it does not induce sedation, anxiety, depressive-like behaviors, or aversion at doses that are effective in therapeutic models. nih.govnih.gov This functional selectivity represents a major breakthrough, suggesting that it is possible to dissociate the therapeutic actions of KOR activation from the adverse effects.

The preclinical success of this compound in various disease models further underscores its potential impact on CNS drug development. In models of addiction, it has been shown to be highly potent in reducing cocaine-seeking behavior without the negative side effects that limit other KOR agonists. nih.gov This suggests a promising new avenue for developing treatments for substance use disorders.

Furthermore, investigations into its effects on neurodegenerative and neuroinflammatory conditions have yielded remarkable results. In preclinical models of multiple sclerosis, this compound not only reduced disease severity and decreased immune cell infiltration into the CNS but also promoted remyelination by increasing the number of mature oligodendrocytes and enhancing myelin thickness. nih.govnih.govresearchgate.netuky.edu These findings position KOR agonists, particularly G-protein biased ones like this compound, as a promising therapeutic strategy for demyelinating diseases, a class of disorders with urgent need for effective treatments. nih.govfrontiersin.org

The research into this compound provides a powerful case study in modern drug design, demonstrating how structural modification of a natural product can lead to a compound with a significantly improved pharmacological profile. Its G-protein bias offers a blueprint for developing a new generation of KOR-targeted therapies for a wide range of CNS disorders, potentially avoiding the pitfalls that have hindered earlier compounds.

Interactive Data Tables

Table 1: In Vitro Receptor Profile of this compound and Related Compounds

| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Activity (EC50, nM) | G-Protein Bias Factor |

| This compound | 3.1 ± 0.4 nih.gov | 0.65 ± 0.17 nih.gov | 2.53 nih.gov |

| Salvinorin A | 7.4 ± 0.7 nih.gov | 40 ± 10 nih.gov | 0.648 nih.gov |

| Salvinorin B methoxymethyl ether | 0.60 wikipedia.org | ~7-fold more potent than Sal A nih.gov | Not Reported |

| U50,488 | Not Reported | Not Reported | 1 (Reference Compound) nih.gov |

| β-tetrahydropyran Sal B | 6.2 ± 0.4 nih.gov | 60 ± 6 nih.gov | Not Reported |

Data sourced from in vitro assays as cited. The G-protein bias factor for this compound and salvinorin A is relative to U50,488.

Table 2: Preclinical Efficacy of this compound in CNS Disorder Models

| Disease Model | Key Findings | Implications |

| Cocaine Reinstatement (Addiction) | Dose-dependently attenuated drug-seeking behavior in rats; more potent than salvinorin A. nih.gov | Potential for developing non-addictive therapies for substance use disorders with minimal side effects. nih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) | Reduced disease severity, decreased immune cell infiltration, and increased myelin levels in a KOR-dependent manner. nih.govnih.gov | A promising therapeutic target for treating multiple sclerosis and other neuroinflammatory disorders. nih.govuky.edu |

| Cuprizone-Induced Demyelination | Increased the number of mature oligodendrocytes, the number of myelinated axons, and myelin thickness. nih.govnih.govresearchgate.net | Highlights the potential for KOR agonists to promote remyelination and repair in the CNS. nih.gov |

Emerging Research Directions and Future Perspectives in Salvinorin B Ethoxymethyl Ether Studies

Salvinorin B ethoxymethyl ether (EOM-SalB), a semi-synthetic analog of the naturally occurring Salvinorin A, has emerged as a compound of significant interest in pharmacology and neuroscience. Its high potency and selectivity as a kappa-opioid receptor (KOR) agonist, combined with a favorable pharmacological profile, position it as a valuable research tool and a scaffold for potential therapeutic development. The following sections explore the emerging and future directions of research into this complex diterpenoid.

Q & A

Basic Research Questions

Q. What structural modifications differentiate salvinorin B ethoxymethyl ether from salvinorin A, and how do these changes enhance κ-opioid receptor (KOR) potency?

- This compound replaces the C2 acetate group of salvinorin A with an ethoxymethyl ether moiety. This modification improves metabolic stability by resisting esterase-mediated hydrolysis, a major pathway for salvinorin A degradation . X-ray crystallography reveals that the ethoxymethyl group adopts a "classic anomeric" conformation, allowing optimal alignment with key KOR binding regions (e.g., O3 and C22 interactions), which synergistically enhance affinity and potency . Competitive binding assays (e.g., using [³H]diprenorphine) confirm subnanomolar KOR affinity, with 10-fold greater potency than salvinorin A in GTPγS functional assays .

Q. What methodologies are used to evaluate the metabolic stability of this compound in preclinical models?

- Metabolic stability is assessed via plasma pharmacokinetic profiling after intravenous (IV) or intraperitoneal (IP) administration. LC-MS/MS quantifies parent compound and metabolites (e.g., salvinorin B). For example, IV studies in baboons showed rapid brain clearance despite metabolic stability, while IP administration in rodents demonstrated prolonged duration due to slower absorption and reduced plasma protein binding . Parallel in vitro assays (e.g., liver microsomes) identify esterase-resistant properties of the ethoxymethyl group .

Q. How are in vivo duration and potency of this compound measured in rodent models?

- Tail withdrawal assays (thermal nociception) and locomotor activity tests are standard. Dose-response curves compare latency and duration against salvinorin A. For instance, this compound exhibits ED₅₀ values 5–10× lower than salvinorin A, with effects lasting >60 minutes vs. <15 minutes for the parent compound . Behavioral paradigms (e.g., cocaine-seeking attenuation) further validate prolonged efficacy .

Advanced Research Questions

Q. What conformational insights from X-ray crystallography explain the superior KOR affinity of this compound?

- Single-crystal X-ray structures reveal that the ethoxymethyl ether adopts a gauche-gauche conformation around the acetal carbon (C21), mimicking the spatial orientation of salvinorin A’s C2 acetate. This conformation minimizes steric clashes and maximizes hydrogen bonding with KOR residues (e.g., Tyr313, Asp138). Substituted acetals (e.g., ethoxyethyl ether) disrupt this alignment, reducing potency by >100-fold . Molecular dynamics simulations further correlate classic anomeric conformations with high-affinity binding .

Q. How can PET imaging resolve contradictions between metabolic stability and brain pharmacokinetics of this compound?

- Carbon-11 radiolabeling enables real-time PET tracking in non-human primates. Despite plasma stability, IV-administered this compound shows rapid brain efflux (t₁/₂ ~10 minutes), similar to salvinorin A. This suggests non-metabolic factors (e.g., P-glycoprotein efflux) dominate brain clearance. Conversely, IP administration in rodents prolongs brain retention, highlighting route-dependent pharmacokinetics . Kinetic modeling (e.g., Logan graphical analysis) quantifies blood-brain barrier permeability .

Q. What experimental strategies mitigate synthesis challenges in producing O-demethylated derivatives of this compound?

- Direct O-demethylation of the ethoxymethyl-protected compound is problematic due to side reactions (e.g., C18 ester cleavage). A workaround involves ethoxymethylation of pre-demethylated salvinorin B , though yields are low (<15%). Chromatographic purification (e.g., silica gel, RP-HPLC) isolates the target compound from byproducts like C18 ethoxymethyl esters. Alternative protecting groups (e.g., THP) are less effective due to conformational instability .

Q. How does this compound promote remyelination in multiple sclerosis models, and what assays validate this effect?

- In cuprizone-induced demyelination models, this compound (1 mg/kg IP) increases oligodendrocyte precursor cell (OPC) differentiation and myelin basic protein (MBP) expression. Mechanistically, KOR activation upregulates BDNF and Akt/mTOR signaling, promoting OPC maturation. Luxol fast blue staining and electron microscopy confirm remyelination in corpus callosum . Behavioral recovery (e.g., rotorod performance) correlates with histological improvements .

Q. Why do substituted acetal derivatives of this compound exhibit reduced KOR affinity despite structural similarity?

- Steric and conformational disruptions are key. For example, ethoxyethyl ether introduces a bulkier substituent that forces non-anomeric conformations, misaligning critical pharmacophores (O3, C22) with KOR binding pockets. Radioligand displacement assays show >50-fold lower affinity for ethoxyethyl vs. ethoxymethyl derivatives. Free energy calculations (MM/GBSA) estimate ~3 kcal/mol penalty for non-optimal conformations .

Methodological Notes

- Receptor Binding Assays : Use transfected HEK293 cells expressing human KOR, with [³H]U69,593 as the radioligand .

- Metabolic Profiling : Combine in vitro microsomal assays (CYP450/esterase inhibitors) with in vivo LC-MS/MS .

- Behavioral Testing : Standardize ambient temperature for tail withdrawal assays to reduce variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.